18F-DCFBC Exhibits Significantly Higher Specificity Than MR Imaging for High-Grade Primary Prostate Cancer
In a head-to-head clinical comparison with multiparametric MR imaging (mpMRI) in 12 patients with primary prostate cancer, 18F-DCFBC PET demonstrated significantly higher specificity for lesion detection on a per-segment analysis. While 18F-DCFBC PET was less sensitive than MR imaging overall, its higher specificity—particularly for high-grade tumors—provides a distinct clinical advantage in minimizing false-positive findings [1].
| Evidence Dimension | Diagnostic specificity for primary prostate cancer detection (per-segment analysis) |
|---|---|
| Target Compound Data | Specificity: 0.96 (96%) |
| Comparator Or Baseline | Multiparametric MR imaging (mpMRI): Specificity: 0.89 (89%) |
| Quantified Difference | Absolute difference of 7 percentage points; relative specificity advantage of 7.9% |
| Conditions | Prospective study of 13 patients (12 with mpMRI) undergoing 18F-DCFBC PET before prostatectomy; analysis based on 12 prostate segments |
Why This Matters
Higher specificity reduces false-positive interpretations in regions of benign prostatic hypertrophy, enabling more accurate identification of clinically significant disease and potentially reducing unnecessary biopsies or interventions.
- [1] Rowe SP, Gage KL, Faraj SF, et al. 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer. J Nucl Med. 2015;56(7):1003-1010. View Source
